
Piperidine-1-carbohydrazide
Description
Piperidine-1-carbohydrazide, also known as this compound, is a useful research compound. Its molecular formula is C6H13N3O and its molecular weight is 143.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Recent studies have shown that derivatives of piperidine-1-carbohydrazide exhibit significant antimicrobial properties. For instance, compounds synthesized from PCH have been tested against various bacterial strains, including E. coli and Staphylococcus aureus, demonstrating effective inhibition of growth. The disc diffusion method revealed promising results, indicating the potential of PCH derivatives as new antibacterial agents .
Anticancer Potential
Piperidine derivatives have been evaluated for their anticancer activities. A study assessed the cytotoxic effects of various piperidine-based compounds against multiple human cancer cell lines. The results indicated that certain PCH derivatives exhibited selective cytotoxicity, which could be attributed to their ability to disrupt cellular processes in cancer cells .
Drug Design and Development
PCH serves as a scaffold for designing novel drugs due to its ability to modulate biological activity through structural modifications. The introduction of substituents at different positions on the piperidine ring can enhance pharmacokinetic properties and selectivity towards specific biological targets. For example, modifications have led to improved solubility and bioavailability of drug candidates .
Case Study 1: Synthesis of Antidiabetic Agents
In a notable study, researchers synthesized this compound derivatives aimed at treating diabetes. These compounds were evaluated for hypoglycemic activity using an STZ-nicotinamide rat model, showing significant reductions in blood glucose levels compared to controls .
Case Study 2: Antimicrobial Studies
Another research effort focused on synthesizing new piperidine derivatives with enhanced antimicrobial properties. The synthesized compounds were tested against both gram-positive and gram-negative bacteria, yielding promising results that suggest PCH derivatives could serve as effective treatments against resistant bacterial strains .
Data Table: Summary of Applications
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for Piperidine-1-carbohydrazide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or hydrazine coupling. Key parameters include solvent polarity (e.g., ethanol vs. DMF), temperature (60–80°C), and catalyst choice (e.g., acidic/basic conditions). Systematic optimization via fractional factorial design can identify critical variables. For example, ’s methodology (Fig. 1) suggests iterative testing of reaction time, stoichiometry, and purification steps to maximize yield .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Use H/C NMR to confirm piperidine ring integrity and hydrazide functional groups. IR spectroscopy verifies N-H stretching (3200–3300 cm) and carbonyl peaks (1650–1700 cm). Mass spectrometry (ESI-MS) provides molecular ion validation. Cross-referencing with computational simulations (e.g., DFT) enhances structural confidence.
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Prioritize fume hood use due to potential respiratory irritation. PPE (gloves, goggles) is mandatory. Stability tests under varying pH and temperature conditions (e.g., 25°C vs. 40°C) should precede large-scale reactions. Waste disposal must follow protocols for hydrazine derivatives to avoid environmental contamination.
Advanced Research Questions
Q. How can researchers design experiments to study the reactivity of this compound in heterocyclic ring formation?
- Methodological Answer : Employ kinetic studies (e.g., time-resolved NMR) to monitor intermediate formation. Design a matrix of substrates (e.g., aldehydes, ketones) to test cyclization efficiency. Use ’s iterative methodology (Fig. 1) to adjust reaction parameters (e.g., solvent dielectric constant, microwave-assisted heating) for regioselectivity control .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Apply replicated analysis (as in ) to validate primary findings. Compare assay conditions (e.g., cell lines, incubation times) across studies. Meta-analyses using platforms like ResearchGate ( ) can identify methodological outliers. Dose-response curves and positive/negative controls are critical to isolate compound-specific effects .
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Q. How can computational modeling improve the prediction of this compound’s binding affinity?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., enzymes with hydrazide-sensitive active sites). Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Cross-correlate with experimental IC values to refine force field parameters.
Q. What experimental approaches assess the stability of this compound under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Simulate gastric fluid (pH 1.2) and plasma (pH 7.4) environments to track degradation products. Use LC-MS to identify hydrolytic or oxidative byproducts.
Q. How can structure-activity relationship (SAR) studies be structured for this compound analogs?
- Methodological Answer : Synthesize derivatives with varied substituents (e.g., electron-withdrawing groups on the piperidine ring). Test in vitro against target enzymes (e.g., urease, acetylcholinesterase) and correlate activity with steric/electronic parameters (Hammett plots). Cluster analysis (PCA) can highlight critical SAR trends.
Q. What scaling challenges arise in multi-step syntheses of this compound, and how are they addressed?
- Methodological Answer : Key issues include exothermicity control and intermediate purification. Use flow chemistry for heat dissipation and telescoped reactions to minimize isolation steps. Process analytical technology (PAT) ensures real-time monitoring of critical quality attributes (CQAs).
Q. How can interdisciplinary collaboration platforms enhance this compound research?
- Methodological Answer : Leverage academic networks like ResearchGate ( ) to share spectral data, synthetic protocols, and preprints. Collaborative tools (e.g., electronic lab notebooks) standardize data reporting. Joint grants with computational chemists or pharmacologists can bridge gaps in mechanistic understanding .
Properties
IUPAC Name |
piperidine-1-carbohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O/c7-8-6(10)9-4-2-1-3-5-9/h1-5,7H2,(H,8,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFBQZGXZLCLRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599257 | |
Record name | Piperidine-1-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50599257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.19 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107235-95-0 | |
Record name | Piperidine-1-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50599257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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